![molecular formula C19H21ClN6O3S B2843413 3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309344-34-9](/img/structure/B2843413.png)
3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the use of aromatic nucleophilic substitution . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in recent literature . This includes the use of α-Halocarbonyl Compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray structure analysis . The structure of the compound can be determined using various spectroscopic techniques such as NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . This includes the reaction of Schiff’s bases with ethyl chloroacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . This includes the use of NMR and IR spectroscopy .Scientific Research Applications
Anticancer Activity
The compound’s potential as an anticancer agent is of great interest. Researchers have investigated its effects on cancer cell lines, particularly breast cancer cells. Studies have evaluated its cytotoxic activity and explored its mechanism of action. Further investigations are needed to understand its specific targets and potential clinical applications .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Researchers have tested its activity against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Determining its minimum inhibitory concentrations (MICs) provides valuable insights into its effectiveness against these pathogens .
Drug Design and Development
Understanding the structure–activity relationship of this compound is crucial for drug design. In silico pharmacokinetic and molecular modeling studies have provided insights into its interactions with biological targets. Researchers hope to develop novel drugs based on the 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold for multifunctional diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3S/c1-24(30(27,28)14-5-6-16(29-2)15(20)9-14)13-10-25(11-13)18-8-7-17-21-22-19(12-3-4-12)26(17)23-18/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBGIMLDXYYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
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